molecular formula C8H17N3O3 B15251635 tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid

tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid

Cat. No.: B15251635
M. Wt: 203.24 g/mol
InChI Key: QLEABYAIHGAYMH-UHFFFAOYSA-N
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Description

tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

The synthesis of tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamic acid .

Chemical Reactions Analysis

tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid involves its interaction with molecular targets and pathways. For instance, it can act as an antioxidant by upregulating the Nrf2 gene and reducing nuclear factor kappa-B (NF-κB) activity, thereby decreasing oxidative stress and enhancing antioxidant status . This mechanism is particularly relevant in the context of neuroprotection and the treatment of brain diseases.

Comparison with Similar Compounds

tert-Butyl(1-(hydroxyamino)-1-iminopropan-2-yl)carbamic acid can be compared with other similar compounds, such as tert-butyl carbamate and tert-butylhydroquinone. While these compounds share the tert-butyl group, they differ in their specific functional groups and reactivity patterns. For example, tert-butyl carbamate is commonly used as a protecting group in peptide synthesis, whereas tert-butylhydroquinone is known for its antioxidant properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its potential and uncover new applications.

Properties

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

IUPAC Name

[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]-tert-butylcarbamic acid

InChI

InChI=1S/C8H17N3O3/c1-5(6(9)10-14)11(7(12)13)8(2,3)4/h5,14H,1-4H3,(H2,9,10)(H,12,13)

InChI Key

QLEABYAIHGAYMH-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)N(C(=O)O)C(C)(C)C

Canonical SMILES

CC(C(=NO)N)N(C(=O)O)C(C)(C)C

Origin of Product

United States

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